N-[(3-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(3-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-fluorobenzyl chloride with 3-methoxy-1-methyl-1H-pyrazol-4-amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-fluorophenyl)methyl]-3-methoxybenzamide
- N-[(3-fluorophenyl)methyl]-3-methylbenzamide
Uniqueness
N-[(3-fluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C12H14FN3O |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3O/c1-16-8-11(12(15-16)17-2)14-7-9-4-3-5-10(13)6-9/h3-6,8,14H,7H2,1-2H3 |
InChI Key |
NUEKGTZODZOALL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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